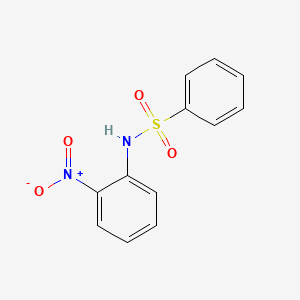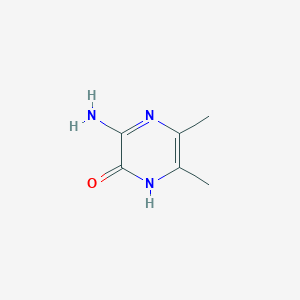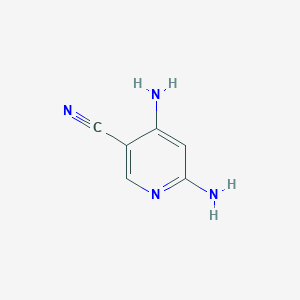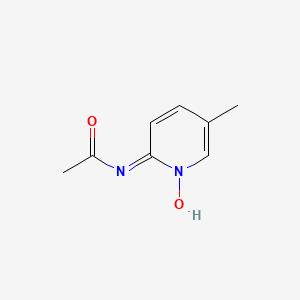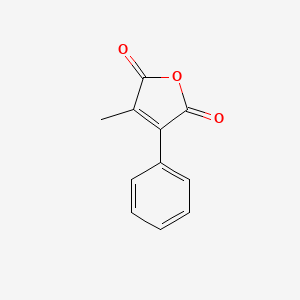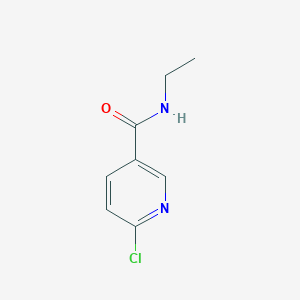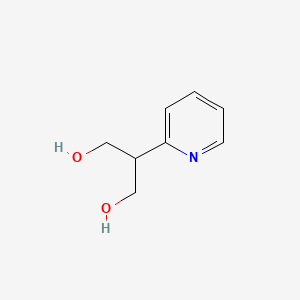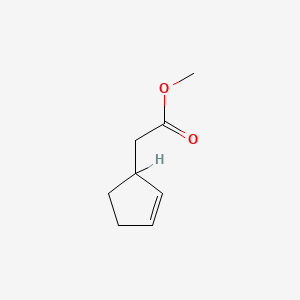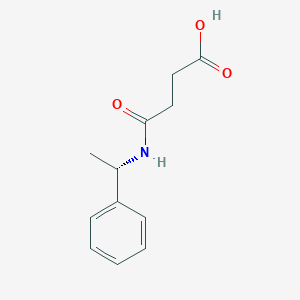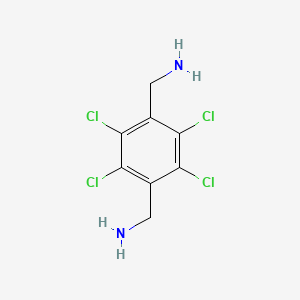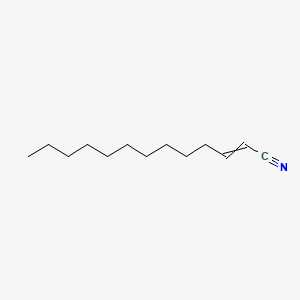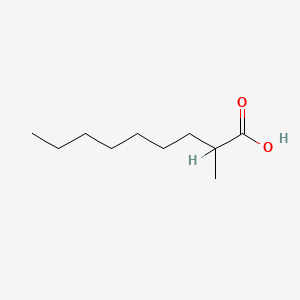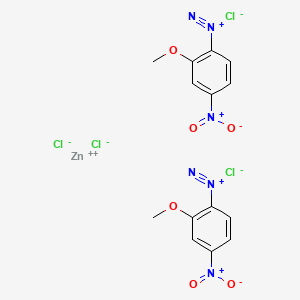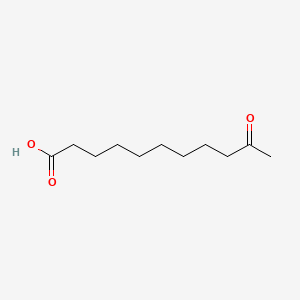
10-Oxoundecanoic acid
Overview
Description
Mechanism of Action
Target of Action
The primary targets of 10-Oxoundecanoic acid are currently unknown. This compound is a saturated carboxylic acid , and it’s likely to interact with various biological molecules in the body.
Mode of Action
As a carboxylic acid, it may participate in various biochemical reactions such as esterification, amidation, and ionization, which could influence the function of target molecules .
Biochemical Pathways
The specific biochemical pathways affected by this compound are not yet fully understood. Given its chemical structure, it might be involved in fatty acid metabolism or other lipid-related pathways. More research is needed to elucidate the exact pathways and their downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As a carboxylic acid, it is expected to be well-absorbed in the gastrointestinal tract and distributed throughout the body. Its metabolism and excretion patterns would depend on its specific interactions with metabolic enzymes and transporters .
Result of Action
The molecular and cellular effects of this compound’s action are not well-documented. Given its chemical nature, it might influence cellular processes such as energy metabolism, signal transduction, or membrane integrity. These effects would depend on its specific targets and mode of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For example, its ionization state and thus its reactivity could be affected by pH. Similarly, its stability and efficacy could be influenced by temperature and interactions with other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 10-Oxoundecanoic acid can be synthesized through the oxidation of undecenoic acid. One common method involves the use of sodium hypochlorite (NaOCl) as the oxidizing agent in the presence of a phase-transfer catalyst. The reaction is typically carried out in a two-phase system consisting of an organic solvent, such as dichloromethane, and an aqueous phase containing the oxidizing agent .
Industrial Production Methods: Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the final product is achieved through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 10-Oxoundecanoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert this compound into dicarboxylic acids.
Reduction: Reduction reactions can yield 10-hydroxyundecanoic acid.
Substitution: The ketone group can undergo nucleophilic addition reactions.
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite (NaOCl) in the presence of a phase-transfer catalyst.
Reduction: Hydrogen gas (H2) with a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Grignard reagents (RMgX) or organolithium reagents (RLi).
Major Products Formed:
Oxidation: Dicarboxylic acids.
Reduction: 10-Hydroxyundecanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
10-Oxoundecanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role in drug development.
Comparison with Similar Compounds
Undecanoic acid: A saturated fatty acid with similar chain length but lacking the ketone functional group.
10-Hydroxyundecanoic acid: A reduction product of 10-oxoundecanoic acid with a hydroxyl group instead of a ketone.
9-Acetyl pelargonic acid: Another oxo carboxylic acid with a similar structure but differing in the position of the ketone group.
Uniqueness: this compound is unique due to the presence of the ketone functional group at the tenth carbon atom, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields .
Properties
IUPAC Name |
10-oxoundecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-10(12)8-6-4-2-3-5-7-9-11(13)14/h2-9H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHMENMPHVRROO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80217917 | |
| Record name | Undecanoic acid, 10-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80217917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
676-00-6 | |
| Record name | Undecanoic acid, 10-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000676006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Undecanoic acid, 10-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80217917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


